molecular formula C18H18N8O B12193117 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazol o[1,5-a]pyrimidin-6-one

7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazol o[1,5-a]pyrimidin-6-one

Cat. No.: B12193117
M. Wt: 362.4 g/mol
InChI Key: MRNNGYYMTGZZCM-UHFFFAOYSA-N
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Description

7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of piperazine, pyridine, pyridino, triazolo, and pyrimidinone moieties, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted pyridines and triazoles, followed by their cyclization and functionalization to form the final product. Common reaction conditions include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or acetonitrile. Reaction conditions may vary from room temperature to elevated temperatures, and inert atmospheres may be required for sensitive reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could be screened for activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one may find applications in the development of new materials, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects may involve modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one include other heterocyclic compounds with piperazine, pyridine, triazole, or pyrimidine moieties. Examples include:

  • 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one
  • 2-(3-Pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one
  • 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one

Uniqueness

The uniqueness of 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N8O

Molecular Weight

362.4 g/mol

IUPAC Name

11-(4-methylpiperazin-1-yl)-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C18H18N8O/c1-23-7-9-24(10-8-23)25-6-4-15-14(17(25)27)12-20-18-21-16(22-26(15)18)13-3-2-5-19-11-13/h2-6,11-12H,7-10H2,1H3

InChI Key

MRNNGYYMTGZZCM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5

Origin of Product

United States

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